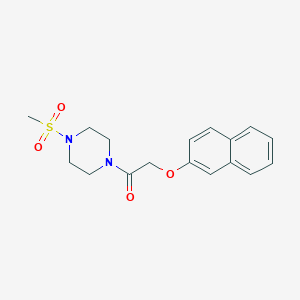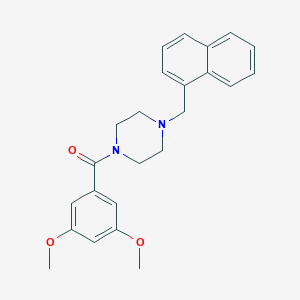
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMST is a thiophene derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate is not fully understood, but studies have shown that it interacts with cellular targets, including enzymes and receptors. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to inhibit the activity of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to interact with receptors, including the adenosine A3 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to induce cell death in cancer cells by inhibiting the activity of enzymes involved in cell proliferation and survival. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Advantages and Limitations for Lab Experiments
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various scientific research fields. However, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate also has some limitations, including its instability under acidic conditions and its low solubility in water.
Future Directions
There are several future directions for the research on Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, including the synthesis of new derivatives with improved properties and the study of its potential applications in other scientific research fields. The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate derivatives with improved solubility and stability could enhance its potential applications in medicinal chemistry and material science. The study of its potential applications in other scientific research fields, including environmental science and energy storage, could also be explored.
Synthesis Methods
The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been achieved by different methods, including the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carbaldehyde in the presence of a base or a catalyst. Another method involves the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carboxylic acid in the presence of a dehydrating agent. The yield of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate using these methods ranges from 45% to 80%.
Scientific Research Applications
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has potential applications in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been studied for its anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a building block for the synthesis of new drugs. In material science, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been used as a precursor for the synthesis of thiophene-based polymers, which have potential applications in organic electronics. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a dopant for the synthesis of conducting polymers.
properties
Product Name |
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate |
|---|---|
Molecular Formula |
C11H14O5S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
diethyl 3-hydroxy-5-methylsulfanylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C11H14O5S2/c1-4-15-9(13)6-7(12)8(10(14)16-5-2)18-11(6)17-3/h12H,4-5H2,1-3H3 |
InChI Key |
KTJAKAXEDBGSJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)



![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)